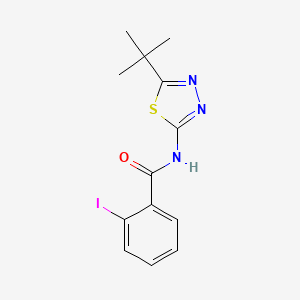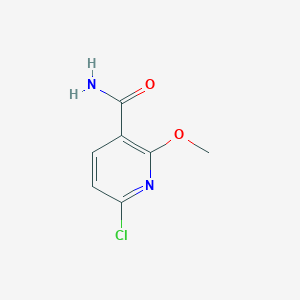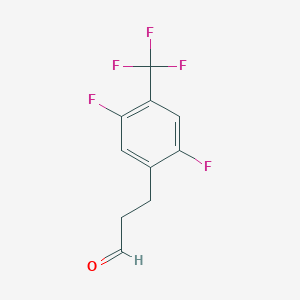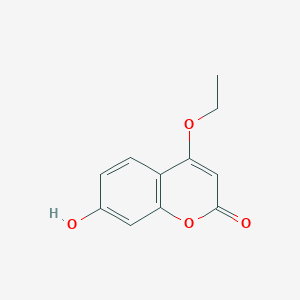
4-Ethoxy-7-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-7-hydroxycoumarin is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its white crystalline solid appearance and is soluble in organic solvents like ethanol and ether but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-hydroxycoumarin typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-methylcoumarin
Reagent: Ethyl iodide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The ethoxy group at the 4-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: 7-oxo-4-ethoxy-2H-chromen-2-one
Reduction: 4-ethoxy-7-hydroxy-2,3-dihydrochromen-2-one
Substitution: 4-alkyl/aryl-7-hydroxy-2H-chromen-2-one
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-7-hydroxycoumarin has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Ethoxy-7-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert relaxant effects on rat trachea rings by blocking L-type calcium channels and possibly increasing intracellular cyclic AMP levels . This dual mechanism contributes to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methoxy-2H-chromen-2-one: Similar in structure but with a methoxy group at the 7-position instead of an ethoxy group.
4-methyl-7-hydroxy-2H-chromen-2-one: Similar but with a methyl group at the 4-position.
7-hydroxy-4-methyl-2H-chromen-2-one: Similar but with a hydroxyl group at the 7-position and a methyl group at the 4-position.
Uniqueness
4-Ethoxy-7-hydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the hydroxyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4-ethoxy-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-6-11(13)15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
AOSUUEBGVYZPMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


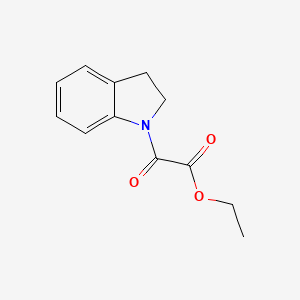
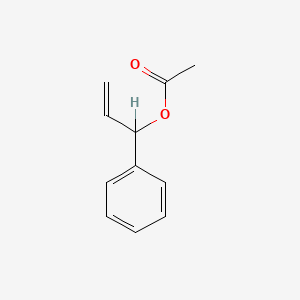
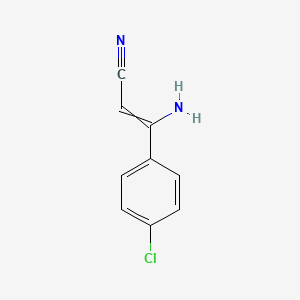
![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)
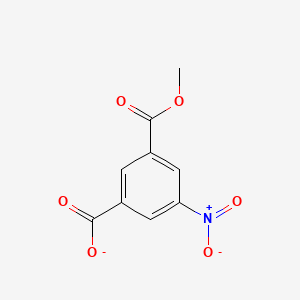
![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)
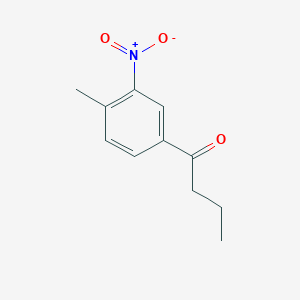
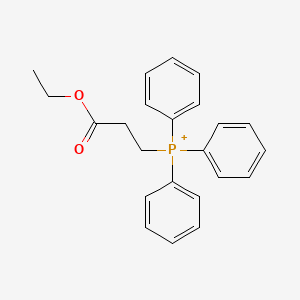
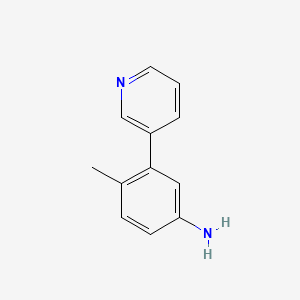
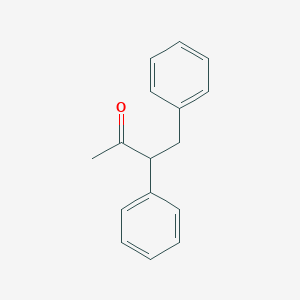
![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)
